2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
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Scientific Research Applications
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including the 1,3,4-oxadiazole derivatives, are recognized for their utility in drug design due to their bioisosteric properties, which can replace ester and amide functionalities. These compounds exhibit significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. This suggests potential for the development of novel therapeutics with enhanced pharmacokinetic profiles. The synthesis of a broad spectrum of 1,3,4-oxadiazoles under mild conditions has been elaborated, highlighting their versatility in medicinal chemistry (Boström et al., 2012).
Corrosion Inhibition
Research has demonstrated the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid, showing that these compounds can form protective layers on metal surfaces. This property is particularly relevant for industrial applications where corrosion resistance is crucial. The studies utilize gravimetric, electrochemical, SEM, and computational methods to elucidate the mechanisms behind their effectiveness, indicating a mixed mode of physisorption and chemisorption (Ammal et al., 2018).
Anticancer Activity
A series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities, with certain compounds showing promise in inhibiting the proliferation of cancer cells. This research points towards the potential of 1,3,4-oxadiazole derivatives in the development of new cancer treatments, emphasizing the importance of structural modifications for enhancing antiproliferative activity (Wang et al., 2012).
Enzyme Inhibition
The exploration of 1,3,4-oxadiazole derivatives has extended to their use as enzyme inhibitors, with studies revealing their potential in inhibiting human monoamine oxidase (MAO) A and B. This suggests their applicability in treating neurodegenerative disorders, such as Parkinson’s disease, by modulating enzymatic activity involved in neurotransmitter metabolism (Efimova et al., 2023).
Mechanism of Action
Mode of action
The mode of action of indole and oxadiazole derivatives can vary greatly depending on the specific compound and its targets . Without specific information on “2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole”, it’s difficult to provide a detailed explanation.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . Again, the specific pathways affected by “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” would depend on their specific targets.
Pharmacokinetics
The ADME properties of a compound can greatly affect its bioavailability. Without specific information on “this compound” or “1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1h-indole”, it’s difficult to provide a detailed outline .
Properties
IUPAC Name |
2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRPOKZTHCKESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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